(Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-1-yl)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-1-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H27N3O2S2 and its molecular weight is 477.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Complexing Properties
Compounds like (Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-1-yl)-N-(2,4-dimethylphenyl)acetamide have been studied for their synthesis and complexing properties. For example, the condensation of certain acetylenedicarboxylates with thioacetamides produces derivatives that can serve as sodium cation carriers in membrane processes (Kosterina et al., 2004).
Biological Activity and Potential Therapeutic Use
Several studies have focused on the synthesis and biological evaluation of similar compounds for their potential therapeutic uses. For instance, derivatives based on the thiazolidine-2,4-dione moiety have shown promising results in inhibiting the production of nitric oxide and prostaglandin E(2), indicating potential applications in treating inflammatory diseases (Ma et al., 2011).
Antimicrobial Activity
Another important area of research is the antimicrobial activity of such compounds. Studies have shown that derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid) exhibit significant activity against a range of bacteria, mycobacteria, and fungi (Krátký et al., 2017).
Anticonvulsant and CNS Activity
Compounds with similar structures have been evaluated for their central nervous system (CNS) depressant and anticonvulsant activities. This includes the study of their protective effects in seizure models and evaluation of potential liver toxicity (Nikalje et al., 2015).
Anticancer Effects
There is also research into the anticancer effects of thioxothiazolidin-4-one derivatives. These compounds have been shown to inhibit tumor growth and angiogenesis in mouse models, suggesting their potential as anticancer agents (Chandrappa et al., 2010).
Crystal Structure Analysis
Understanding the crystal structure of such compounds is crucial for their application in drug development. Studies have detailed the crystal structures of related (oxothiazolidin-2-ylidene)acetamides, which aids in understanding their chemical behavior and potential for drug design (Galushchinskiy et al., 2017).
properties
IUPAC Name |
2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-16-11-12-21(17(2)13-16)27-23(30)15-28-14-20(19-9-5-6-10-22(19)28)24-25(31)29(26(32)33-24)18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14-15H2,1-2H3,(H,27,30)/b24-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDAFTZUHCGTNY-HIXSDJFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CC(=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C52)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C/C(=C\3/C(=O)N(C(=S)S3)C4CCCC4)/C5=CC=CC=C52)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.